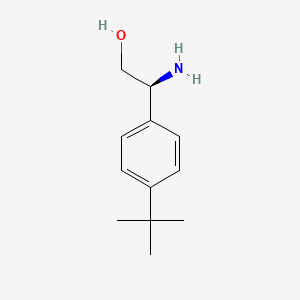

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Descripción general

Descripción

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a chiral organic compound characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring

Synthetic Routes and Reaction Conditions:

Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to obtain the (2S)-enantiomer.

Asymmetric Synthesis: Another approach is asymmetric synthesis, where chiral catalysts are used to selectively produce the (2S)-enantiomer.

Reduction of Ketones: The compound can be synthesized by the reduction of the corresponding ketone, (2S)-2-amino-2-(4-tert-butylphenyl)ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Alcohols or amines

Substitution: Halogenated phenyl compounds or nitrophenyl compounds

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol serves as a crucial building block in organic synthesis. Its chiral nature allows it to be used as a chiral auxiliary in the synthesis of other complex molecules. The compound can facilitate asymmetric synthesis, enabling the production of enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals.

Biological Applications

Biological Probes

The compound has been employed as a probe in biological studies to investigate protein interactions and enzyme activities. Its ability to interact with various biological targets makes it valuable for understanding cellular mechanisms and developing new therapeutic strategies.

Therapeutic Potential

Research indicates that this compound holds potential therapeutic applications. It has been identified as a precursor for drug development, particularly in the context of metabolic disorders such as obesity and type 2 diabetes. For instance, derivatives of this compound have shown efficacy as monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, which are promising targets for reducing triglyceride levels in plasma .

Case Study 1: MGAT2 Inhibition

- Study Overview : A study investigated the effects of this compound derivatives on triglyceride levels in mice.

- Findings : Compound 11, a derivative, exhibited significant reductions in triglyceride levels at an oral dose of 3 mg/kg during lipid tolerance tests. This highlights its potential as an anti-obesity agent and its role in managing metabolic diseases .

Case Study 2: Asymmetric Synthesis

- Study Overview : The compound has been utilized in asymmetric synthesis processes to produce other biologically active molecules.

- Findings : Its use as a chiral auxiliary has led to improved yields and selectivity in synthesizing pharmaceuticals, demonstrating its importance in medicinal chemistry.

Mecanismo De Acción

The mechanism by which (2S)-2-amino-2-(4-tert-butylphenyl)ethanol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is unique due to its chiral nature and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. Similar compounds include:

(2R)-2-amino-2-(4-tert-butylphenyl)ethanol: The enantiomer, which may have different biological activity.

2-amino-2-(4-methylphenyl)ethanol: A structurally similar compound without the tert-butyl group.

2-amino-2-(4-tert-butylphenyl)ethanone: The corresponding ketone, which can be reduced to form the target compound.

These compounds differ in their steric and electronic properties, leading to variations in their reactivity and applications.

Actividad Biológica

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a chiral organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a tert-butyl group attached to a phenyl ring, contributing to its unique steric and electronic properties. Its chiral nature allows for distinct interactions with biological targets, which can influence its activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the tert-butyl group provides steric hindrance that may enhance or inhibit interactions with other molecules. This dual capability makes it a valuable compound in both synthetic chemistry and biological research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated significant inhibitory effects on pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal properties. Research indicates that it can inhibit the growth of fungi such as Candida albicans, with MIC values indicating effective concentrations for antifungal action . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antifungal efficacy.

Case Studies and Research Findings

- Antimicrobial Studies : A study examining various monomeric alkaloids found that structurally similar compounds displayed potent antimicrobial activity against several strains, establishing a baseline for evaluating this compound's potential .

- In Vivo Studies : In vivo experiments have indicated that derivatives of this compound may serve as effective inhibitors of lipid absorption in animal models, suggesting potential applications in obesity treatment . Specifically, one derivative showed significant suppression of triglyceride synthesis at doses as low as 3 mg/kg in mouse models.

- Synthetic Applications : The compound is also utilized as a building block in organic synthesis, facilitating the development of more complex molecules with targeted biological activities.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2R)-2-amino-2-(4-tert-butylphenyl)ethanol | Chiral enantiomer | Potentially different biological effects due to stereochemistry |

| 2-amino-1-(4-tert-butylphenyl)ethan-1-ol | Similar structure but different functional groups | Exhibits distinct reactivity patterns |

| 2-amino-2-(4-methylphenyl)ethanol | Lacks tert-butyl group | Varies in reactivity and biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves reductive amination of 4-tert-butylbenzaldehyde with ethanolamine derivatives. Key steps:

Chiral induction : Use chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes to establish the (S)-configuration.

Reductive amination : Employ NaBH₃CN or H₂/Pd-C to reduce the imine intermediate.

Purification : Chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid) ensures >99% enantiomeric excess .

- Table 1 : Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|

| Reductive amination | 4-tert-butylbenzaldehyde, ethanolamine, NaBH₃CN, MeOH | 65–75 | 85–90 |

| Chiral resolution | L-(+)-Tartaric acid, EtOH | 50–60 | >99 |

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.3 ppm, singlet) and chiral center (split signals for NH₂ and OH).

- X-ray crystallography : Resolves absolute configuration; SHELXL refinement (CCDC deposition recommended) .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 238.2) validates molecular weight .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ~2.5), affecting solubility and membrane permeability.

- Experimental design : Measure partition coefficients (octanol/water) via shake-flask method.

- Impact : Increased bioavailability in cellular assays but may reduce aqueous solubility (tested via HPLC-UV) .

Q. What are the primary applications of this compound in biological research?

- Methodological Answer :

- Receptor studies : Acts as a TAAR1 (Trace Amine-Associated Receptor 1) agonist; use radiolabeled analogs (³H/¹⁴C) in binding assays.

- Neuroscience models : Modulates dopaminergic signaling in rodent behavioral studies (e.g., forced swim test for antidepressant activity) .

Q. How is the compound’s stability assessed under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Recommendations : Lyophilize for long-term storage; avoid light due to phenolic oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal assays : Compare radioligand binding (e.g., TAAR1) with functional cAMP assays.

- Purity checks : Verify enantiomeric excess (chiral HPLC) and exclude metabolites via LC-MS .

- Table 2 : Discrepancy Analysis Example

| Study | Reported IC₅₀ (TAAR1) | Assay Type | Purity (ee%) |

|---|---|---|---|

| A | 10 nM | Binding | 95 |

| B | 500 nM | Functional | 80 |

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with TAAR1 crystal structure (PDB: 6RNC).

- MD simulations : GROMACS for binding stability (20 ns runs, AMBER force field).

- Key finding : Hydroxyl group forms H-bonds with Asp103; tert-butyl occupies a hydrophobic pocket .

Q. What are the mechanistic pathways for its oxidation or degradation in solution?

- Methodological Answer :

- LC-MS/MS analysis : Identify degradation products (e.g., quinone derivatives from tert-butyl oxidation).

- Kinetic studies : Pseudo-first-order kinetics under oxidative conditions (H₂O₂, Fe²⁺) .

Q. How can researchers optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reductive amination with in-line purification (resin capture).

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., MeOH vs. THF) .

Q. What strategies mitigate hygroscopicity issues during formulation?

Propiedades

IUPAC Name |

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUFIGBVDCUITR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584795 | |

| Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191109-50-9 | |

| Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 191109-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.